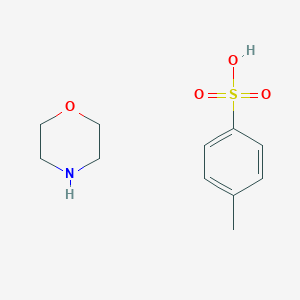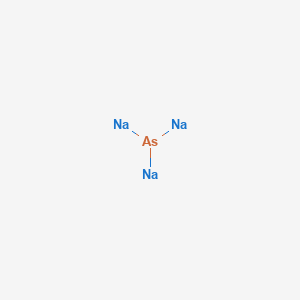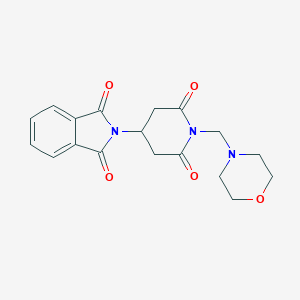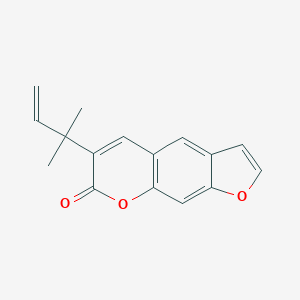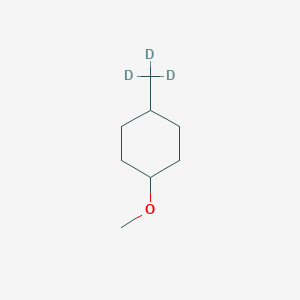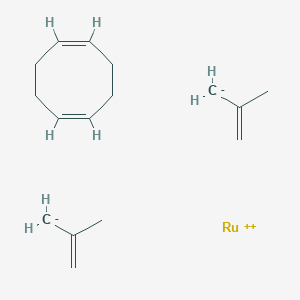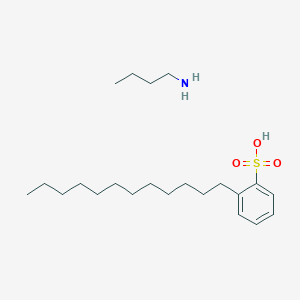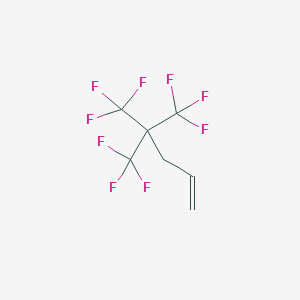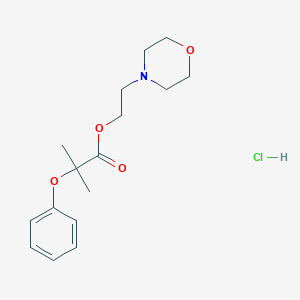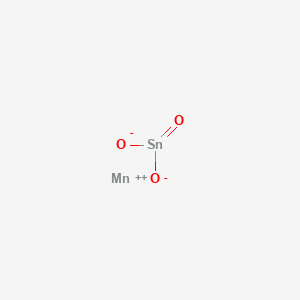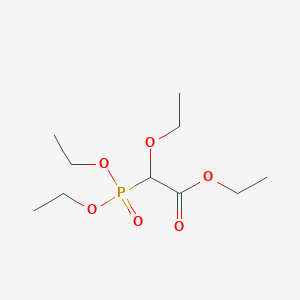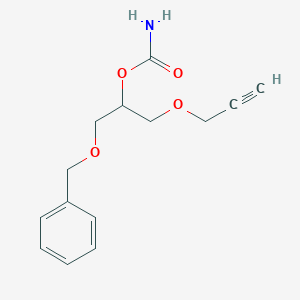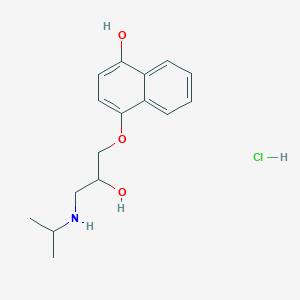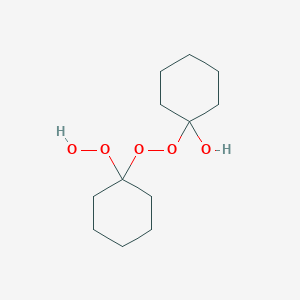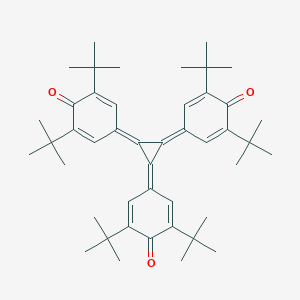
2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAD (tris(2,6-ditert-butyl-4-methylphenyl)aminium) and is a triarylamine derivative.
作用机制
The mechanism of action of TAD in organic electronics is based on its ability to transport holes from the anode to the emissive layer in OLEDs and from the perovskite layer to the hole-transporting layer in perovskite solar cells. TAD acts as a p-type semiconductor and forms a charge transfer complex with the electron-donating material, which facilitates the transfer of holes. In catalysis, TAD acts as a Lewis acid catalyst and promotes the activation of the substrate by coordinating with the electron-rich functional group. In materials science, TAD forms a stable radical cation upon oxidation, which imparts stability and conductivity to the polymer.
生化和生理效应
There is limited research on the biochemical and physiological effects of TAD. However, studies have shown that TAD is a non-toxic compound and does not exhibit any cytotoxicity or genotoxicity. TAD has also been shown to be biodegradable and environmentally friendly.
实验室实验的优点和局限性
The advantages of using TAD in lab experiments include its high stability, low toxicity, and ease of synthesis. TAD can be easily synthesized in large quantities and can be stored for a long time without degradation. However, the limitations of using TAD include its high cost and limited solubility in some solvents.
未来方向
There are many future directions for the research on TAD. In organic electronics, TAD can be further optimized to improve its performance as a hole-transporting material in OLEDs and perovskite solar cells. In catalysis, TAD can be explored for its potential applications in other organic reactions and for the development of new catalysts. In materials science, TAD can be incorporated into different types of polymers to improve their properties. Furthermore, the biochemical and physiological effects of TAD can be further investigated to determine its potential applications in biomedical research.
合成方法
The synthesis of TAD involves the reaction of 2,5-cyclohexadien-1-one with tris(2,6-ditert-butyl-4-methylphenyl)amine in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which reacts with the triarylamine to form TAD. The yield of TAD can be improved by optimizing the reaction conditions, such as the choice of base and solvent.
科学研究应用
TAD has been widely studied for its potential applications in various fields, including organic electronics, catalysis, and materials science. In organic electronics, TAD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells. TAD has also been employed as a catalyst in various organic reactions, such as the Friedel-Crafts acylation of indoles and the oxidative coupling of phenols. In materials science, TAD has been incorporated into polymers to improve their thermal stability and mechanical properties.
属性
CAS 编号 |
14106-38-8 |
|---|---|
产品名称 |
2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)- |
分子式 |
C45H60O3 |
分子量 |
649 g/mol |
IUPAC 名称 |
4-[2,3-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclopropylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C45H60O3/c1-40(2,3)28-19-25(20-29(37(28)46)41(4,5)6)34-35(26-21-30(42(7,8)9)38(47)31(22-26)43(10,11)12)36(34)27-23-32(44(13,14)15)39(48)33(24-27)45(16,17)18/h19-24H,1-18H3 |
InChI 键 |
DRQQSZVENBAHIP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
其他 CAS 编号 |
14106-38-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



